Methyl alpha-cyclohexylthiophen-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha-cyclohexylthiophen-2-acetate is a chemical compound with the molecular formula C13H18O2S and a molecular weight of 238.35 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of methyl alpha-cyclohexylthiophen-2-acetate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl alpha-cyclohexylthiophen-2-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Methyl alpha-cyclohexylthiophen-2-acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex thiophene derivatives . In biology, it has been studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In medicine, thiophene derivatives are known to act as voltage-gated sodium channel blockers and are used in dental anesthetics . Industrially, thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of methyl alpha-cyclohexylthiophen-2-acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects . For example, they can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific thiophene derivative and its chemical structure .
Comparison with Similar Compounds
Methyl alpha-cyclohexylthiophen-2-acetate can be compared with other similar compounds such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other thiophene derivatives .
Properties
CAS No. |
55504-38-6 |
---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
methyl 2-cyclohexyl-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H18O2S/c1-15-13(14)12(11-8-5-9-16-11)10-6-3-2-4-7-10/h5,8-10,12H,2-4,6-7H2,1H3 |
InChI Key |
MIIGKLMBGRMWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCCC1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.